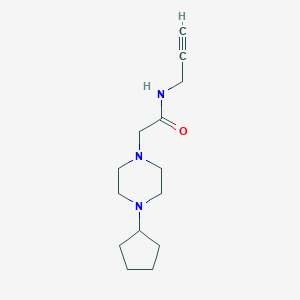
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that may have potential applications in medicinal chemistry. The structure consists of a piperazine ring substituted with a cyclopentyl group and an acetamide moiety linked to a propynyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: Starting with cyclopentylamine and ethylenediamine, the piperazine ring is formed through a cyclization reaction.
Substitution Reaction: The piperazine ring is then substituted with a propynyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the substituted piperazine with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group, forming various oxidized derivatives.
Reduction: Reduction reactions could target the acetamide moiety, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Amines derived from the reduction of the acetamide moiety.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacological agent targeting specific receptors or enzymes.
Biological Research: Studying the effects of piperazine derivatives on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor agonist or antagonist, it would interact with the receptor’s active site, modulating its activity. The propynyl group may play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-ethylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
The cyclopentyl group in 2-(4-cyclopentylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H23N3O |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-(4-cyclopentylpiperazin-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C14H23N3O/c1-2-7-15-14(18)12-16-8-10-17(11-9-16)13-5-3-4-6-13/h1,13H,3-12H2,(H,15,18) |
Clé InChI |
UBTIRIBVTGYOJL-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CN1CCN(CC1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


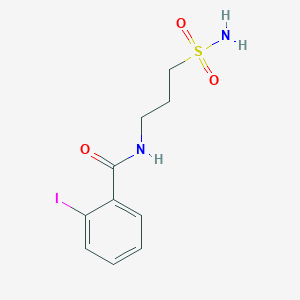
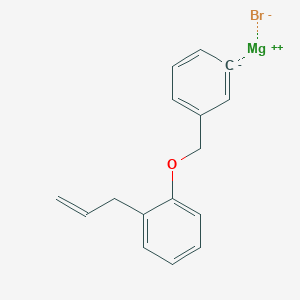
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
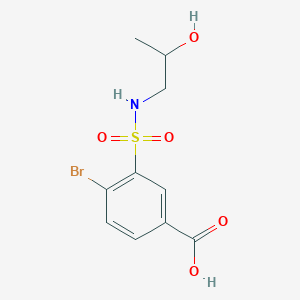

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)

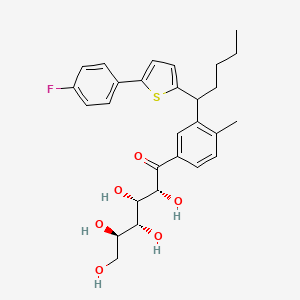
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)





